Cas no 1184658-38-5 (2-tert-butylpyridine-3-carbaldehyde)

2-tert-Butylpyridine-3-carbaldehyde is a specialized organic compound featuring a pyridine core substituted with a tert-butyl group at the 2-position and a formyl group at the 3-position. This structure imparts unique reactivity, making it a valuable intermediate in synthetic chemistry, particularly for the preparation of pharmaceuticals, agrochemicals, and fine chemicals. The tert-butyl group enhances steric hindrance, influencing selectivity in reactions such as nucleophilic additions or condensations. Its aldehyde functionality offers versatility for further derivatization, including oxidation, reduction, or condensation reactions. The compound is characterized by high purity and stability under standard conditions, ensuring consistent performance in demanding synthetic applications.
2-tert-butylpyridine-3-carbaldehyde structure
1184658-38-5 structure
Product Name:2-tert-butylpyridine-3-carbaldehyde
CAS No:1184658-38-5
MF:C10H13NO
MW:163.216322660446
CID:1091058
PubChem ID:20585692
Update Time:2025-06-13

2-tert-butylpyridine-3-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-(tert-Butyl)nicotinaldehyde
    • 2-tert-butylpyridine-3-carbaldehyde
    • CS-0442027
    • 2-tert-butylnicotinaldehyde
    • G15164
    • DB-364284
    • A849857
    • 1184658-38-5
    • Inchi: 1S/C10H13NO/c1-10(2,3)9-8(7-12)5-4-6-11-9/h4-7H,1-3H3
    • InChI Key: TYTIYUJGJVZJHO-UHFFFAOYSA-N
    • SMILES: O=CC1=CC=CN=C1C(C)(C)C

Computed Properties

  • Exact Mass: 163.099714038g/mol
  • Monoisotopic Mass: 163.099714038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 30Ų

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2-tert-butylpyridine-3-carbaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:1184658-38-5)2-tert-butylpyridine-3-carbaldehyde
Order Number:A849857
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:26
Price ($):662.0
Email:sales@amadischem.com

Additional information on 2-tert-butylpyridine-3-carbaldehyde

Recent Advances in the Application of 2-tert-butylpyridine-3-carbaldehyde (CAS: 1184658-38-5) in Chemical Biology and Pharmaceutical Research

The compound 2-tert-butylpyridine-3-carbaldehyde (CAS: 1184658-38-5) has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This heterocyclic aldehyde serves as a key intermediate in the synthesis of various bioactive molecules, particularly those targeting inflammatory and oncological pathways. Recent studies have highlighted its role in the design of novel kinase inhibitors and immunomodulatory agents, leveraging its unique steric and electronic properties conferred by the tert-butyl substituent at the 2-position.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 2-tert-butylpyridine-3-carbaldehyde as a scaffold for developing selective JAK3 inhibitors. Researchers utilized its aldehyde functionality for Schiff base formation with hydrazine derivatives, yielding compounds with nanomolar potency against JAK3 while maintaining >100-fold selectivity over other JAK isoforms. The tert-butyl group was found to be critical for binding pocket occupancy, as evidenced by X-ray crystallography of inhibitor-protein complexes (DOI: 10.1021/acs.jmedchem.3c00562).

In parallel developments, this compound has shown promise in antimicrobial applications. A team at the University of Cambridge reported its incorporation into novel quorum sensing inhibitors targeting Pseudomonas aeruginosa. The electron-withdrawing aldehyde group, combined with the bulky tert-butyl moiety, disrupted the LasR receptor binding with an IC50 of 2.3 μM, representing a 5-fold improvement over previous generation inhibitors (Nature Communications, 2024, 15:2341).

The synthetic versatility of 2-tert-butylpyridine-3-carbaldehyde has been further demonstrated in radiopharmaceutical development. Researchers at Memorial Sloan Kettering Cancer Center recently utilized it as a precursor for 18F-labeled PET tracers targeting fibroblast activation protein (FAP). The aldehyde group allowed efficient conjugation to aminooxy-functionalized peptides, while the tert-butyl group improved blood-brain barrier penetration for neurological applications (Journal of Nuclear Medicine, 2023, 64:suppl 1).

From a chemical biology perspective, the compound's unique properties have enabled novel protein labeling strategies. A 2024 ACS Chemical Biology paper described its use as a bioorthogonal handle for cysteine-specific protein modification, where the aldehyde reacts selectively with engineered cysteines bearing proximal basic residues, facilitated by the steric environment created by the tert-butyl group. This approach achieved >90% labeling efficiency within 5 minutes under physiological conditions.

Ongoing research continues to explore the full potential of 2-tert-butylpyridine-3-carbaldehyde. Current investigations include its application in PROTAC design (where it serves as a linker component), development of covalent inhibitors for challenging targets, and as a building block for supramolecular chemistry applications. The compound's commercial availability (now offered by ≥5 major chemical suppliers) and established synthetic routes (typically via Vilsmeier-Haack formylation of 2-tert-butylpyridine) ensure its continued adoption across multiple research domains.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1184658-38-5)2-tert-butylpyridine-3-carbaldehyde
A849857
Purity:99%
Quantity:1g
Price ($):662.0
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